

An In-depth Technical Guide to the Synthesis of Lithium Ionophore III

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For Researchers, Scientists, and Drug Development Professionals

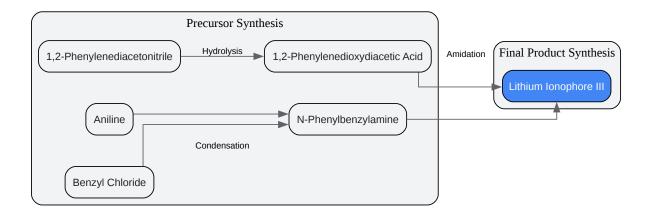
This technical guide provides a comprehensive overview of the synthesis of **Lithium lonophore III** (ETH 1810), a crucial component in lithium-selective electrodes and various biomedical research applications. This document details the probable synthetic pathway, including experimental protocols for the preparation of key precursors and the final amidation step, based on established chemical principles. Quantitative data from related literature is summarized for reference, and the synthetic workflow is visualized using a DOT language diagram.

Overview of the Synthetic Strategy

The synthesis of **Lithium Ionophore III**, chemically known as N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide, is a multi-step process. The core of the strategy involves the preparation of two key intermediates: 1,2-phenylenediacetic acid and N-phenylbenzylamine. These precursors are then coupled through an amidation reaction to yield the final product.

The overall synthetic scheme can be depicted as follows:





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Caption: Synthetic pathway for Lithium Ionophore III.

Experimental Protocols Synthesis of 1,2-Phenylenedioxydiacetic Acid

This protocol is based on the hydrolysis of 1,2-phenylenediacetonitrile.

Materials:

- 1,2-Phenylenediacetonitrile
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- · Diethyl Ether
- Sodium Carbonate (Na₂CO₃)
- Anhydrous Magnesium Sulfate (MgSO₄)



Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 1,2phenylenediacetonitrile (1 part by weight) in concentrated hydrochloric acid (10 parts by volume).
- Heat the mixture to reflux and maintain for 3 hours.
- After cooling to room temperature, add deionized water (6 parts by volume) and continue heating overnight.
- Cool the reaction mixture to room temperature and wash with diethyl ether.
- Extract the organic layer twice with an aqueous solution of sodium carbonate.
- Combine the aqueous layers and acidify to a pH of 2-3 with hydrochloric acid.
- Extract the acidified aqueous layer with diethyl ether.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-phenylenedioxydiacetic acid as a solid.

Synthesis of N-Phenylbenzylamine

This protocol describes the condensation of benzyl chloride with aniline.

Materials:

- Aniline
- Benzyl Chloride
- Sodium Bicarbonate (NaHCO₃)
- Deionized Water
- Saturated Brine Solution
- Anhydrous Sodium Sulfate (Na₂SO₄)



Procedure:

- In a three-necked flask equipped with a stirrer and reflux condenser, mix sodium bicarbonate, water, and aniline.
- Heat the mixture to 90-95 °C with stirring.
- Slowly add benzyl chloride to the reaction mixture.
- Maintain the reaction at 90-95 °C for 3 hours.
- Cool the mixture and filter.
- Separate the filtrate layers and wash the organic layer with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Perform fractional distillation under reduced pressure. Collect the fraction boiling at 170-190
 °C (at 1.6 kPa) which solidifies upon cooling to give N-phenylbenzylamine.

Synthesis of Lithium Ionophore III (N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide)

This proposed protocol is based on the direct amidation of dicarboxylic acids with amines, catalyzed by a nickel salt.[1][2][3]

Materials:

- 1,2-Phenylenedioxydiacetic Acid
- N-Phenylbenzylamine
- Nickel(II) Chloride (NiCl₂)
- Toluene
- Deionized Water



- Saturated Sodium Bicarbonate Solution
- Brine Solution
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- To a sealed reaction vessel, add 1,2-phenylenedioxydiacetic acid (1 equivalent), N-phenylbenzylamine (2.2 equivalents), nickel(II) chloride (0.1 equivalents), and toluene.
- Heat the reaction mixture to 110 °C and maintain for 20-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Wash the mixture with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain Lithium lonophore III.

Quantitative Data Summary

The following tables summarize key quantitative data for the starting materials and a related final product from the literature.



Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
1,2- Phenylenedioxyd iacetic Acid	C10H10O4	194.18	123-125	-
N- Phenylbenzylami ne	C13H13N	183.25	34-36	305-307
N-benzyl-N- phenyl-2- phenylacetamide	C21H19NO	301.38	86-88	-

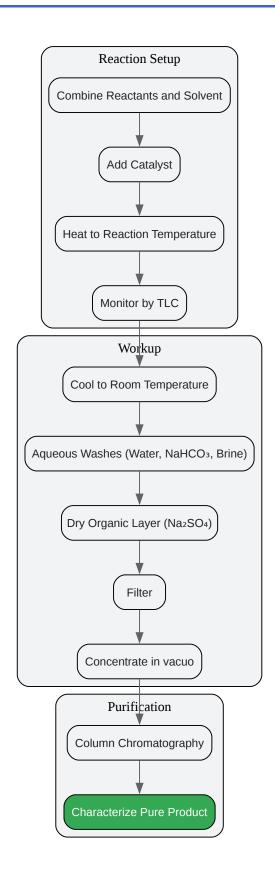
Data for N-benzyl-N-phenyl-2-phenylacetamide is provided as a reference for a structurally similar N,N-disubstituted amide.[4]

Reaction Step	Reactants	Catalyst/R eagent	Solvent	Temperatu re (°C)	Reaction Time (h)	Yield (%)
Hydrolysis	1,2- Phenylene diacetonitril e	Conc. HCl	-	Reflux	3 + overnight	~56
Condensati on	Aniline, Benzyl Chloride	NaHCO₃	Water	90-95	3	High (not specified)
Amidation (Proposed)	Phenylacet ic acid, Benzylami ne	NiCl2	Toluene	110	20	Moderate to Excellent[1]

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of an N,N-disubstituted diamide is illustrated below.





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Caption: General experimental workflow for synthesis.



This guide provides a foundational understanding of the synthetic route to **Lithium Ionophore III**. Researchers should consult the primary literature for more specific details and safety precautions before undertaking any experimental work.

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